1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene is a complex organic compound with the molecular formula C38H28N8 and a molecular weight of 596.68 g/mol . This compound is characterized by its four imidazole groups attached to a central ethene core, making it a highly conjugated system. It is primarily used in scientific research due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable ethene precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene has a wide range of applications in scientific research:
Biology: The compound’s imidazole groups make it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene involves its interaction with various molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that can influence catalytic processes. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene is unique due to its highly conjugated structure and multiple imidazole groups. Similar compounds include:
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethene: This compound has benzimidazole groups instead of imidazole, offering different electronic properties.
1,1,2,2-Tetrakis(4-(1H-pyrrolyl)phenyl)ethene: Substituting imidazole with pyrrole alters the compound’s reactivity and coordination behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[4-[1,2,2-tris(4-imidazol-1-ylphenyl)ethenyl]phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N8/c1-9-33(43-21-17-39-25-43)10-2-29(1)37(30-3-11-34(12-4-30)44-22-18-40-26-44)38(31-5-13-35(14-6-31)45-23-19-41-27-45)32-7-15-36(16-8-32)46-24-20-42-28-46/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWGRFXRBZACML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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